4-Iodo-1H-pyrazole-5-carbaldehyde
Overview
Description
4-Iodo-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H3IN2O It is characterized by the presence of an iodine atom at the 4th position and an aldehyde group at the 5th position of the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1H-pyrazole-5-carbaldehyde are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .
Mode of Action
For instance, it may interact with Mycocyclosin synthase, which catalyzes C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo (L-tyr-L-tyr) (cYY), producing mycocyclosin .
Biochemical Pathways
Given its interaction with mycocyclosin synthase, it’s likely that the compound affects the synthesis of mycocyclosin . This could have downstream effects on the metabolic processes of Mycobacterium tuberculosis.
Result of Action
Given its potential interaction with Mycocyclosin synthase, it may influence the production of mycocyclosin, potentially affecting the growth and survival of Mycobacterium tuberculosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interaction with its targets
Biochemical Analysis
Biochemical Properties
4-Iodo-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions can influence the catalytic activity of these enzymes, potentially leading to changes in metabolic pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites . Additionally, this compound can modulate cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For example, the interaction of this compound with alcohol dehydrogenase can inhibit the enzyme’s activity, thereby affecting the metabolic pathway it is involved in . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes. For instance, its interaction with alcohol dehydrogenase can affect the metabolism of alcohols and aldehydes . This compound can also influence metabolic flux, leading to changes in the levels of metabolites and the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its activity and efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrazole-5-carbaldehyde typically involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This method allows for the efficient formation of the pyrazole ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions and other advanced techniques may be employed to optimize production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Oxidation Reactions: 4-Iodo-1H-pyrazole-5-carboxylic acid.
Reduction Reactions: 4-Iodo-1H-pyrazole-5-methanol.
Scientific Research Applications
4-Iodo-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
- 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde
- 4-Iodo-1H-pyrazole-3-carbaldehyde
- 4-Iodo-1H-pyrazole-5-methanol
Comparison: 4-Iodo-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the iodine atom and the aldehyde group on the pyrazole ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the iodine atom enhances its electrophilic character, making it a valuable intermediate in various synthetic transformations.
Properties
IUPAC Name |
4-iodo-1H-pyrazole-5-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBENXPVDZFCZLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293617 | |
Record name | 4-Iodo-1H-pyrazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-01-5 | |
Record name | 4-Iodo-1H-pyrazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1H-pyrazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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